Dilithium carbamoyl phosphate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

Synthetic Routes and Reaction Conditions: Dilithium carbamoyl phosphate can be synthesized through the reaction of carbamoyl phosphate with lithium hydroxide. The reaction typically occurs in an aqueous medium, and the product is isolated by crystallization. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the purity and yield of the final product.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and cost-effectiveness, with considerations for the scalability of the reaction and the purification steps.

化学反应分析

Decomposition Reactions

Li₂CP undergoes pH-dependent decomposition through competing pathways:

Mechanistic Insights :

-

Cyanate pathway involves cleavage of the P–O–C bond, releasing OCN⁻ and PO₄³⁻ .

-

Carbamate pathway proceeds via hydrolysis, forming NH₂COO⁻, which decomposes to NH₃ and CO₂ in acidic conditions .

-

MAP formation occurs through NH₃ substitution at the carbamoyl carbon, producing a phosphorylated carbamate derivative .

Substitution Reactions

Li₂CP participates in nucleophilic substitutions, transferring its carbamoyl or phosphate groups:

Key Enzymatic Systems :

-

Carbamoyl transferases : Catalyze carbamoylation of aspartate (pyrimidine biosynthesis) and ornithine (urea cycle) .

-

Carbamate kinase : Mediates ATP synthesis via phosphate transfer from Li₂CP to ADP, critical in anaerobic metabolism .

Biochemical Reactivity

Li₂CP is a substrate in two major metabolic pathways:

Urea Cycle

-

Donates carbamoyl group to ornithine, forming citrulline via ornithine transcarbamylase .

-

Deficiency in Li₂CP synthesis causes hyperammonemia due to impaired nitrogen detoxification .

Stability and Environmental Factors

Research Challenges and Innovations

-

Decomposition Mitigation : Enzyme channeling in CPS prevents Li₂CP degradation by sequestering it during catalysis .

-

Thermodynamic Studies : ΔG° of Li₂CP hydrolysis is −35.1 kJ/mol, driving spontaneous decomposition unless stabilized .

Li₂CP’s dual reactivity—as a carbamoyl donor and phosphate source—underscores its centrality in metabolism and synthetic biology. Future research aims to harness its instability for controlled drug delivery systems and bioenergetic engineering.

科学研究应用

Introduction to Dilithium Carbamoyl Phosphate

This compound (DCP) is a chemical compound that plays a significant role in biochemical processes, particularly in the urea cycle and nucleotide biosynthesis. As a derivative of carbamoyl phosphate, DCP serves as an important intermediate in various metabolic pathways, influencing both nitrogen metabolism and the synthesis of nucleotides. This article delves into the scientific applications of DCP, highlighting its roles in research and potential therapeutic uses.

Chemical Properties and Structure

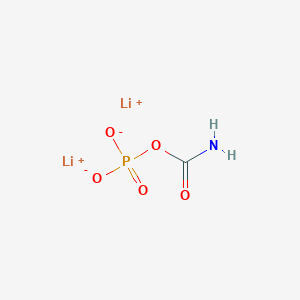

DCP is characterized by its molecular formula CH2Li2NO5P and a molecular weight of approximately 152.89 g/mol. It exists as a white to off-white solid and is sensitive to moisture, requiring careful storage conditions at low temperatures to maintain stability .

Urea Cycle Research

DCP is integral in studying the urea cycle, where it acts as a substrate for the enzyme ornithine transcarbamylase (OTC). The urea cycle is crucial for detoxifying ammonia in mammals, converting it into urea for excretion. Research has shown that DCP can influence the activity of OTC, making it a valuable tool for exploring metabolic disorders related to urea cycle deficiencies .

Nucleotide Biosynthesis

DCP serves as a precursor in the biosynthesis of pyrimidines and arginine. It provides carbamyl groups necessary for synthesizing nucleotides, which are essential for DNA and RNA synthesis. This role underscores its importance in cell division and growth, particularly in rapidly proliferating cells such as cancer cells .

Antibiotic Production

In antibiotic biosynthesis pathways, DCP contributes carbamyl groups to various substrates, facilitating the formation of bioactive compounds. This application highlights its potential in pharmaceutical research, where understanding antibiotic synthesis can lead to new drug discoveries .

Enzyme Mechanism Studies

DCP is utilized in enzyme kinetics studies to understand the mechanisms of carbamoyl phosphate synthetase (CPS) and other related enzymes. By examining how DCP interacts with these enzymes, researchers can gain insights into their catalytic mechanisms and regulatory functions within metabolic pathways .

Case Study 1: Urea Cycle Deficiencies

A study investigated patients with ornithine transcarbamylase deficiency, utilizing DCP to assess enzyme activity levels. Results indicated that DCP administration could help elucidate the functional status of OTC and guide therapeutic interventions .

Case Study 2: Cancer Cell Metabolism

Research has demonstrated that cancer cells exhibit altered nucleotide metabolism. By employing DCP as a substrate in metabolic assays, scientists were able to identify potential therapeutic targets that could disrupt nucleotide synthesis in cancer cells, thereby inhibiting tumor growth .

作用机制

The mechanism of action of dilithium carbamoyl phosphate involves its interaction with specific enzymes and metabolic pathways. It acts as a substrate for enzymes like ornithine transcarbamylase, facilitating the transfer of carbamoyl groups in metabolic reactions. This interaction is crucial for the synthesis of citrulline and the continuation of the urea cycle. Additionally, the compound inhibits carbonic anhydrase isozymes, affecting various physiological processes.

相似化合物的比较

Carbamoyl phosphate: The parent compound, involved in similar metabolic pathways.

Lithium potassium acetyl phosphate: Another lithium-containing phosphate with different applications.

Ammonium carbamate: A related compound with distinct chemical properties and uses.

Uniqueness: Dilithium carbamoyl phosphate is unique due to its specific role in the urea cycle and its ability to inhibit carbonic anhydrase isozymes. Its lithium content also distinguishes it from other carbamoyl phosphates, providing unique chemical and biological properties.

生物活性

Dilithium carbamoyl phosphate (DCP) is a compound primarily recognized for its role in metabolic pathways, particularly in the urea cycle and pyrimidine biosynthesis. This article delves into its biological activity, mechanisms of action, and implications in various biochemical processes, supported by research findings and case studies.

Overview of this compound

This compound is a salt form of carbamoyl phosphate, which is an essential intermediate in several metabolic pathways. It serves as a source of the carbamoyl group, which is critical for the synthesis of amino acids and nucleotides. The compound is particularly noted for its involvement in:

- Urea Cycle : DCP contributes to the detoxification of ammonia by facilitating the conversion of ammonia into urea.

- Pyrimidine Biosynthesis : It plays a vital role in synthesizing nucleotides necessary for DNA and RNA.

The biological activity of DCP can be attributed to its ability to donate the carbamoyl group to various substrates through enzymatic reactions. Key enzymes involved include:

- Carbamoyl Phosphate Synthetase (CPS) : This enzyme catalyzes the formation of carbamoyl phosphate from ammonia and bicarbonate, utilizing ATP as an energy source.

- Ornithine Transcarbamylase (OTC) : OTC catalyzes the transfer of the carbamoyl group from DCP to ornithine, forming citrulline, which is crucial for urea synthesis.

Enzymatic Reactions

The following table summarizes key enzymatic reactions involving DCP:

| Enzyme | Reaction Description | Products |

|---|---|---|

| Carbamoyl Phosphate Synthetase | Converts ammonia and bicarbonate into DCP | DCP |

| Ornithine Transcarbamylase | Transfers carbamoyl group from DCP to ornithine | Citrulline |

| Aspartate Transcarbamylase | Transfers carbamoyl group from DCP to aspartate | N-carbamoylaspartate |

Biological Implications

- Urea Cycle Disorders : Deficiencies in enzymes such as CPS or OTC can lead to hyperammonemia, a condition characterized by elevated levels of ammonia in the blood. Studies have shown that DCP supplementation may help mitigate symptoms by enhancing urea synthesis .

- Cancer Research : Recent studies have explored the potential of DCP as an antisickling agent, which may have implications for cancer treatment by altering metabolic pathways that cancer cells exploit .

- Antibiotic Synthesis : The transfer of the carbamoyl group from DCP is also critical in antibiotic biosynthetic pathways, where it contributes to the formation of various antibiotic compounds .

Case Study 1: Urea Cycle Disorder

A female patient with ornithine transcarbamylase deficiency exhibited severely reduced OTC activity, leading to hyperammonemia. Treatment with compounds that enhance DCP levels showed promise in restoring normal metabolic function and reducing ammonia levels .

Case Study 2: Metabolic Engineering

In an experimental model, researchers manipulated arginine metabolism through mutations affecting enzymes involved in DCP metabolism. The results indicated that enhanced levels of DCP could lead to increased synthesis of citrulline and other metabolites essential for cellular function .

Research Findings

Recent research has highlighted several critical findings regarding the biological activity of DCP:

- Metabolic Pathway Interactions : Studies indicate that there are significant interactions between CPS and OTC within mitochondria, suggesting a coordinated regulation of carbamoyl phosphate levels .

- Feedback Mechanisms : The synthesis of DCP is subject to feedback inhibition by downstream products, indicating a tightly regulated metabolic network .

属性

CAS 编号 |

1866-68-8 |

|---|---|

分子式 |

CH4LiNO5P |

分子量 |

148.0 g/mol |

IUPAC 名称 |

dilithium;carbamoyl phosphate |

InChI |

InChI=1S/CH4NO5P.Li/c2-1(3)7-8(4,5)6;/h(H2,2,3)(H2,4,5,6); |

InChI 键 |

VSNYYRAGKUJOCA-UHFFFAOYSA-N |

SMILES |

[Li+].[Li+].C(=O)(N)OP(=O)([O-])[O-] |

规范 SMILES |

[Li].C(=O)(N)OP(=O)(O)O |

Key on ui other cas no. |

1866-68-8 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。